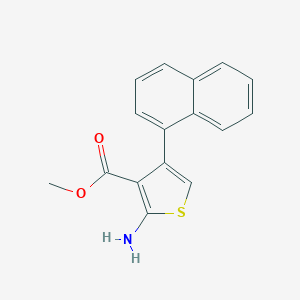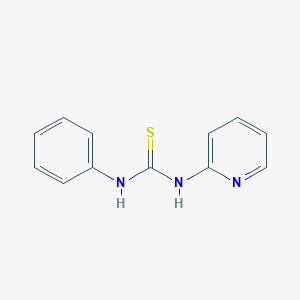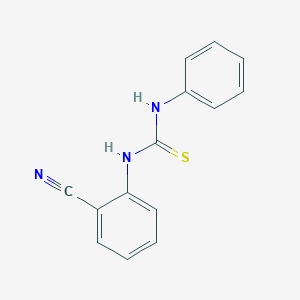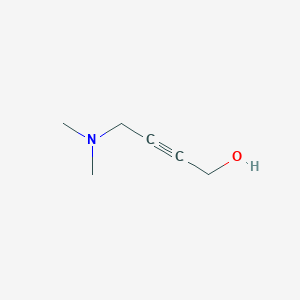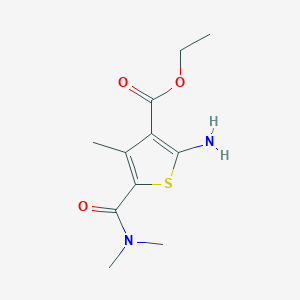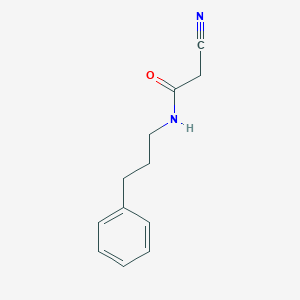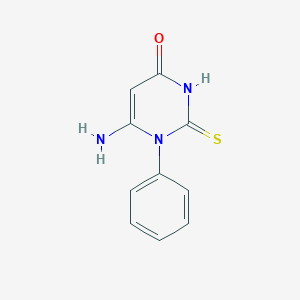![molecular formula C15H13ClO2 B183178 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 72293-95-9](/img/structure/B183178.png)
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone, commonly known as CBOPE, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
CBOPE has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CBOPE has been shown to have antitumor activity and could be used as a lead compound for the development of new anticancer drugs. In material science, CBOPE has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, CBOPE has been used as a reagent for the preparation of various organic compounds.
Mecanismo De Acción
The mechanism of action of CBOPE is not fully understood. However, studies have shown that CBOPE can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBOPE has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
CBOPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that CBOPE can inhibit the growth of cancer cells such as breast cancer cells and lung cancer cells. CBOPE has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CBOPE has been shown to have antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBOPE in lab experiments is its relatively simple synthesis method. CBOPE can be synthesized in a one-pot reaction with a high yield. Another advantage is its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of CBOPE.
Direcciones Futuras
There are several future directions for CBOPE research. One direction is to further investigate its antitumor activity and potential as a lead compound for the development of new anticancer drugs. Another direction is to explore its potential applications in material science and organic synthesis. In addition, further studies are needed to understand the mechanism of action and biochemical and physiological effects of CBOPE.
Métodos De Síntesis
CBOPE can be synthesized through the reaction of 4-hydroxyacetophenone with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction leads to the formation of CBOPE as a white crystalline solid with a yield of approximately 75%.
Propiedades
Número CAS |
72293-95-9 |
|---|---|
Nombre del producto |
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone |
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
1-[4-[(2-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16/h2-9H,10H2,1H3 |
Clave InChI |
ZQPMKDLVFWDXRG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



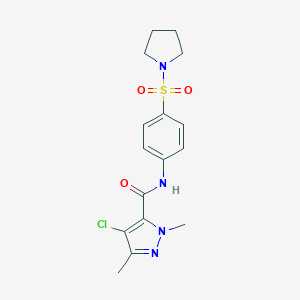
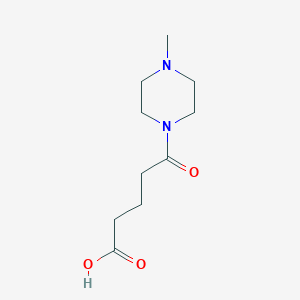
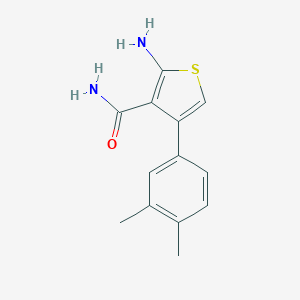
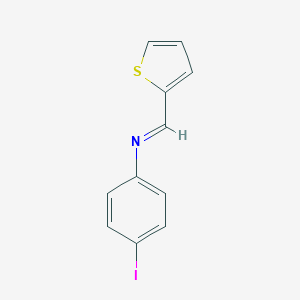
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
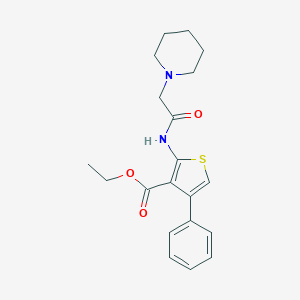
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)
